molecular formula C11H15NO2 B13118068 Methyl4-isobutylnicotinate

Methyl4-isobutylnicotinate

Cat. No.: B13118068
M. Wt: 193.24 g/mol
InChI Key: JYHOYKWNPLPVLB-UHFFFAOYSA-N
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Description

Methyl 4-isobutylnicotinate is a pyridine derivative featuring a methyl ester group at the 3-position and an isobutyl substituent at the 4-position of the pyridine ring. This compound is structurally related to nicotinic acid (vitamin B3) derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. Instead, the evidence focuses on structurally analogous compounds, such as methyl esters of pyridinecarboxylic acids with varying substituents (e.g., Methyl nicotinate, Methyl isonicotinate).

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-(2-methylpropyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-8(2)6-9-4-5-12-7-10(9)11(13)14-3/h4-5,7-8H,6H2,1-3H3

InChI Key

JYHOYKWNPLPVLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-isobutylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The isobutyl group is introduced through a subsequent alkylation reaction using isobutyl bromide and a base such as potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where nicotinic acid and methanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl4-isobutylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nicotinic acid derivatives.

    Reduction: Nicotinic alcohol derivatives.

    Substitution: Various substituted nicotinic esters.

Scientific Research Applications

Methyl4-isobutylnicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of certain industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Methyl4-isobutylnicotinate involves its interaction with specific molecular targets in the body. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. This interaction can result in various physiological responses, including vasodilation and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes three methylated pyridine derivatives, which differ in substituent positions and functional groups. These compounds serve as useful comparators:

Methyl Nicotinate (CAS 93-60-7)

  • Structure : Methyl ester of nicotinic acid (3-pyridinecarboxylic acid).
  • Key Properties :
    • Purity: 100% (mass) .
    • Hazards: Causes skin irritation; requires immediate washing with water/soap upon contact .
  • Applications : Used in topical analgesics and cosmetics due to its vasodilatory effects.

Methyl Isonicotinate (CAS 2459-09-8)

  • Structure : Methyl ester of isonicotinic acid (4-pyridinecarboxylic acid).
  • Key Properties: Molecular Formula: C₇H₇NO₂. Molar Mass: 137.14 g/mol. Density: 1.161 g/mL at 25°C .
  • Applications : Intermediate in pharmaceuticals (e.g., antitubercular agents) and agrochemical synthesis.

Methyl 3-Hydroxyisonicotinate (No CAS provided)

  • Structure : Methyl ester of 3-hydroxyisonicotinic acid (4-pyridinecarboxylic acid with a hydroxyl group at the 3-position).
  • Key Properties: Synonyms include "3-Hydroxy-4-pyridinecarboxylic acid methyl ester," indicating additional polarity due to the hydroxyl group .
  • Applications: Potential use in drug development for enhanced solubility or binding affinity.

Comparative Analysis Table

Property Methyl Nicotinate Methyl Isonicotinate Methyl 3-Hydroxyisonicotinate Methyl 4-Isobutylnicotinate (Inferred)
Substituent Position 3-COOCH₃ 4-COOCH₃ 4-COOCH₃, 3-OH 3-COOCH₃, 4-isobutyl
Molecular Formula C₇H₇NO₂ C₇H₇NO₂ C₇H₇NO₃ C₁₀H₁₃NO₂
Molar Mass (g/mol) 137.14 137.14 153.14 179.22 (estimated)
Polarity Moderate Moderate High (due to -OH) Low (due to isobutyl)
Applications Topical agents, cosmetics Pharmaceuticals, agrochemicals Drug precursors Hypothetical: Lipophilic drug carriers

Research Findings and Implications

  • Substituent Effects: The position of the ester group (3- vs. 4-) influences biological activity. Methyl isonicotinate’s 4-position ester is critical for antitubercular activity , while methyl nicotinate’s 3-position enhances cutaneous absorption . Hydroxyl groups (e.g., in Methyl 3-hydroxyisonicotinate) increase polarity and solubility, favoring aqueous-phase reactions .
  • Safety Considerations: Methyl nicotinate requires strict handling protocols due to skin irritation risks .

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